Dimethyl-13C2 sulfide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

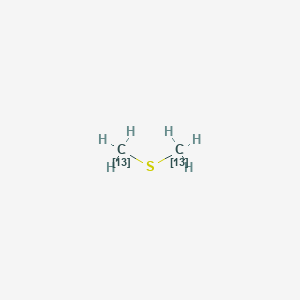

Structure

3D Structure

属性

IUPAC Name |

(113C)methylsulfanyl(113C)methane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S/c1-3-2/h1-2H3/i1+1,2+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMFVYPAHWMCMS-ZDOIIHCHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]S[13CH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480324 | |

| Record name | Dimethyl-13C2 sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136321-14-7 | |

| Record name | Dimethyl-13C2 sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136321-14-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl-13C2 Sulfide: Nomenclature, Synonyms, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-13C2 sulfide is a stable, isotopically labeled form of dimethyl sulfide (DMS), a naturally occurring organosulfur compound. The substitution of the naturally abundant carbon-12 (¹²C) with the heavier carbon-13 (¹³C) isotope makes it an invaluable tool in a variety of scientific disciplines, particularly in analytical chemistry. Its primary utility lies in its application as an internal standard for quantitative analyses by mass spectrometry, where its chemical behavior is nearly identical to its unlabeled counterpart, but it is distinguishable by its higher mass. This guide provides a comprehensive overview of this compound, focusing on its nomenclature according to IUPAC conventions, its various synonyms, and its practical application as an internal standard in analytical methodologies.

PART 1: Nomenclature and Synonyms of this compound

A clear and unambiguous naming system is paramount in scientific communication. This section delves into the systematic naming of this compound based on the guidelines provided by the International Union of Pure and Applied Chemistry (IUPAC), and also lists its commonly used synonyms.

IUPAC Naming Conventions for Isotopically Substituted Compounds

The IUPAC provides a systematic method for naming compounds that have been isotopically modified. For an isotopically substituted compound, the name is formed by indicating the nuclide symbol, its count (if more than one), and its locant (position) within the molecule. This information is enclosed in parentheses and placed before the part of the name representing the substituted portion of the compound.[1][2][3][4]

The key principles for naming an isotopically substituted compound like this compound are:

-

Nuclide Symbol: The mass number is indicated as a superscript preceding the atomic symbol (e.g., ¹³C).

-

Number of Substituted Atoms: A subscript following the atomic symbol denotes the number of atoms that have been substituted. This subscript is always included, even for a single substitution.[1][3]

-

Locants: The position of the isotopic modification is indicated by a number or symbol preceding the nuclide symbol.

-

Parentheses: The isotopic descriptor (locant, nuclide, and count) is enclosed in parentheses.[1][2][3]

Systematic IUPAC Name of this compound

The parent molecule, dimethyl sulfide, has the IUPAC name (methylsulfanyl)methane.[1] In this compound, both carbon atoms are replaced with the ¹³C isotope. Since the two methyl groups are chemically equivalent, locants are not strictly necessary for this simple molecule.

Following the IUPAC rules, the systematic name is constructed as follows:

-

Identify the parent compound: Dimethyl sulfide or (methylsulfanyl)methane.

-

Identify the isotopic modification: Both carbon atoms are ¹³C.

-

Construct the isotopic descriptor: (¹³C₂)

-

Combine the descriptor with the parent name: (¹³C₂)methylsulfanyl(¹³C)methane. For simplicity and clarity in this symmetric molecule, a more common and accepted IUPAC name is (¹³C₂)dimethyl sulfide . Another valid IUPAC name found in databases is (1-¹³C)methylsulfanyl(1-¹³C)methane .[4]

The following diagram illustrates the logic behind the IUPAC naming of this compound:

Synonyms and Identifiers

In addition to its systematic IUPAC name, this compound is known by several other names and identifiers, which are frequently encountered in scientific literature and chemical supplier catalogs.

| Type | Identifier | Source |

| Common Name | This compound | [4] |

| CAS Registry Number | 136321-14-7 | [4] |

| Linear Formula | ¹³CH₃S¹³CH₃ | [5] |

| Depositor-Supplied Synonym | (¹¹³C)methylsulfanyl(¹¹³C)methane | [4] |

| InChI | InChI=1S/C2H6S/c1-3-2/h1-2H3/i1+1,2+1 | [4] |

| InChIKey | QMMFVYPAHWMCMS-ZDOIIHCHSA-N | [4] |

| SMILES | [13CH3]S[13CH3] | [4] |

PART 2: Application as an Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard in stable isotope dilution analysis (SIDA), a highly accurate method for quantifying analytes by mass spectrometry.

The Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is a quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. The labeled and unlabeled compounds are assumed to have identical chemical and physical properties, meaning they behave the same way during sample preparation, extraction, and chromatographic separation.

The key advantages of using a stable isotope-labeled internal standard are:

-

Correction for Sample Loss: Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.

-

Compensation for Matrix Effects: In complex matrices, such as biological fluids or environmental samples, the ionization of the analyte in the mass spectrometer can be suppressed or enhanced. Since the internal standard co-elutes and is structurally identical to the analyte, it experiences the same matrix effects, leading to a more accurate quantification.

Experimental Protocol: Quantification of Dimethyl Sulfide in an Aqueous Matrix using Headspace GC-MS with this compound as an Internal Standard

This section outlines a general protocol for the quantification of dimethyl sulfide in a water sample, for instance, in environmental monitoring or food and beverage quality control. This protocol is a synthesized example based on established methodologies for volatile sulfur compound analysis.[6][7][8][9]

Objective: To determine the concentration of dimethyl sulfide in a water sample using headspace gas chromatography-mass spectrometry (HS-GC-MS) with this compound as an internal standard.

Materials:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a headspace autosampler.

-

GC column suitable for volatile compounds (e.g., DB-VRX, HP-PLOT U).

-

Headspace vials (20 mL) with magnetic crimp caps and PTFE/silicone septa.

-

Dimethyl sulfide standard solution.

-

This compound internal standard solution.

-

Reagent-grade water.

-

Sodium chloride (for salting out).

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a stock solution of dimethyl sulfide in a suitable solvent (e.g., methanol).

-

From the stock solution, prepare a series of calibration standards in reagent-grade water at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).

-

Spike each calibration standard with a fixed concentration of the this compound internal standard solution (e.g., 20 ng/mL).

-

-

Sample Preparation:

-

Pipette a known volume of the water sample (e.g., 10 mL) into a 20 mL headspace vial.

-

Add a fixed amount of the this compound internal standard solution to the sample to achieve a known concentration (e.g., 20 ng/mL).

-

Add a known amount of sodium chloride (e.g., 3 g) to the vial to increase the volatility of the dimethyl sulfide.

-

Immediately seal the vial with a crimp cap.

-

-

HS-GC-MS Analysis:

-

Place the prepared vials in the headspace autosampler.

-

Headspace Parameters:

-

Incubation Temperature: 60°C

-

Incubation Time: 30 minutes

-

Injection Volume: 1 mL

-

-

GC Parameters:

-

Injector Temperature: 200°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Initial temperature of 40°C (hold for 2 minutes), ramp to 220°C at 10°C/min, and hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Monitor m/z 62 for dimethyl sulfide (¹²CH₃)₂S⁺•.

-

Monitor m/z 64 for this compound (¹³CH₃)₂S⁺•.

-

-

-

-

Data Analysis:

-

Integrate the peak areas for the analyte (m/z 62) and the internal standard (m/z 64).

-

Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.

-

Construct a calibration curve by plotting the response ratio against the concentration of the analyte.

-

Calculate the response ratio for the unknown sample and determine its concentration using the calibration curve.

-

The following diagram provides a visual representation of the experimental workflow:

Conclusion

This compound is a powerful tool for researchers and scientists engaged in the quantitative analysis of volatile sulfur compounds. A thorough understanding of its systematic nomenclature, as dictated by IUPAC, ensures clear and accurate communication of scientific data. Its application as an internal standard in stable isotope dilution analysis, particularly with HS-GC-MS, provides a robust and reliable method for the accurate quantification of dimethyl sulfide in complex matrices. The principles and the experimental framework detailed in this guide offer a solid foundation for the successful implementation of this isotopically labeled compound in various research and development settings.

References

-

IUPAC Provisional Recommendations. (n.d.). A Guide to IUPAC Nomenclature of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12203722, this compound. Retrieved from [Link]

-

IUPAC. (n.d.). Nomenclature of Organic Chemistry. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Organic Nomenclature. Retrieved from [Link]

-

IUPAC. (1981). Nomenclature of Inorganic Chemistry: 12. Isotopically Modified Compounds. Retrieved from [Link]

-

IUPAC. (n.d.). H-2, Names for Isotopically Modified Compounds. Retrieved from [Link]

- Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

- Li, D., et al. (2024). Analysis of Three Dimethyl Sulfides in Freshwater Lakes Using Headspace Solid-Phase Microextraction-Gas Chromatography with Flame Photometric Detection. Molecules, 29(8), 1849.

- Swan, H. B., & Coulton, R. (2007). Methodology for Analyzing Dimethyl Sulfide and Dimethyl Sulfoniopropionate in Seawater Using Deuterated Internal Standards. Journal of Atmospheric and Oceanic Technology, 24(11), 1934-1942.

-

Mason, A. (n.d.). Dimethylsulfide in beer. MASONACO. Retrieved from [Link]

- Lelli, D., et al. (2015). Determination of dimethyl sulphide in brewery samples by headspace gas chromatography mass spectrometry (HS-GC/MS). Food Chemistry, 173, 85-90.

Sources

- 1. old.iupac.org [old.iupac.org]

- 2. publications.iupac.org [publications.iupac.org]

- 3. Isotopically modified compounds, H-2 [iupac.qmul.ac.uk]

- 4. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 5. acdlabs.com [acdlabs.com]

- 6. Analysis of Three Dimethyl Sulfides in Freshwater Lakes Using Headspace Solid-Phase Microextraction-Gas Chromatography with Flame Photometric Detection | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. MASONACO - Dimethylsulfide in beer [masonaco.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Stable Isotope Dimethyl Labeling for Quantitative Proteomics

Introduction: The Power and Simplicity of Dimethyl Labeling

In the landscape of quantitative proteomics, stable isotope dimethyl labeling stands out as a robust, cost-effective, and highly efficient method for the relative quantification of proteins.[1][2] Unlike metabolic labeling techniques such as SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), which can be cumbersome for primary cells or tissues, dimethyl labeling is a chemical labeling approach applied post-protein extraction and digestion.[3][4] This makes it a versatile tool applicable to a wide array of sample types, including body fluids and tissues from animal or human sources where metabolic labeling is impractical.[3]

The core of this technique lies in the reductive amination of primary amines.[5] Specifically, the α-amino group at the N-terminus of a peptide and the ε-amino group of lysine residues are converted to dimethylamines.[6] By employing isotopically labeled versions of formaldehyde and a reducing agent, different mass tags can be introduced into peptide populations from different samples. These mass-differentiated peptides can then be mixed, analyzed simultaneously by mass spectrometry (MS), and their relative abundance determined by comparing the signal intensities of the isotopic pairs.

This application note provides a comprehensive guide to the principles, a detailed step-by-step protocol, and critical considerations for successful implementation of stable isotope dimethyl labeling in your quantitative proteomics workflows.

Principle of the Method: The Chemistry of Reductive Amination

Reductive amination is a two-step process that efficiently converts a primary amine to a more substituted amine.[7][8] In the context of dimethyl labeling, this involves the reaction of primary amines on peptides with formaldehyde to form an unstable Schiff base (an imine), which is then rapidly reduced to a stable dimethylamine by a reducing agent, typically sodium cyanoborohydride (NaBH₃CN).[7][9]

The elegance of this method for quantitative proteomics is the ability to use isotopologues of formaldehyde and sodium cyanoborohydride to introduce predictable mass differences. By using different combinations of light (e.g., CH₂O and NaBH₃CN), intermediate (e.g., CD₂O and NaBH₃CN), and heavy (e.g., ¹³CD₂O and NaBD₃CN) reagents, researchers can perform duplex or triplex quantitative experiments.[3][6]

Diagram of the Reductive Amination Reaction

Caption: The two-step chemical reaction of reductive amination for dimethyl labeling.

Advantages of Stable Isotope Dimethyl Labeling

-

Cost-Effectiveness: The reagents required for dimethyl labeling are significantly less expensive compared to other chemical labeling kits, such as TMT and iTRAQ.[5]

-

Versatility: Applicable to virtually any protein sample, including those from tissues, body fluids, and cell cultures where metabolic labeling is not feasible.[3]

-

High Labeling Efficiency: The reaction is rapid and specific, typically achieving near-complete labeling of primary amines.[5]

-

Improved Fragmentation: The addition of a dimethyl group can enhance the fragmentation efficiency of peptides during tandem mass spectrometry (MS/MS), potentially leading to more confident peptide identifications.[1]

-

Compatibility: The labeling protocol is compatible with various downstream fractionation techniques, such as strong cation exchange (SCX) chromatography, and different fragmentation methods like collision-induced dissociation (CID) and electron-transfer dissociation (ETD).[1][6]

Key Reagents and Their Mass Contributions

The choice of isotopic reagents determines the mass shift introduced onto each labeled site. Here is a summary of common reagent combinations for duplex and triplex experiments.

| Labeling Scheme | Sample 1 (Light) | Sample 2 (Intermediate) | Sample 3 (Heavy) |

| Reagents | CH₂O + NaBH₃CN | CD₂O + NaBH₃CN | ¹³CD₂O + NaBD₃CN |

| Mass Shift per Labeling Site | +28 Da | +32 Da | +36 Da |

| Mass Difference (vs. Light) | - | +4 Da | +8 Da |

Note: The mass shifts are per primary amine (peptide N-terminus and lysine side chains). A peptide with one N-terminal amine and one lysine residue will have a total mass shift of +56 Da for the light label, +64 Da for the intermediate, and +72 Da for the heavy.

Detailed Experimental Protocol

This protocol is designed for the labeling of 25-30 µg of tryptic peptides per sample.[10] It is crucial to use amine-free buffers, such as phosphate or HEPES, during the final stages of sample preparation, as amine-containing buffers (e.g., Tris, ammonium bicarbonate) will compete with the peptides for the labeling reagents.

I. Sample Preparation (Upstream of Labeling)

-

Protein Extraction: Extract proteins from your biological samples using a suitable lysis buffer. For robust denaturation and solubilization, a buffer containing 8M urea in 100 mM triethylammonium bicarbonate (TEAB) with a protease inhibitor cocktail is recommended.[10]

-

Protein Quantification: Accurately quantify the protein concentration using a method compatible with your lysis buffer, such as the BCA assay.[10]

-

Reduction and Alkylation:

-

Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

-

-

Protein Digestion:

-

Dilute the urea concentration to less than 2M with 100 mM TEAB to ensure optimal trypsin activity.

-

Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Peptide Desalting: After digestion, acidify the peptide mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1% and desalt using a C18 solid-phase extraction (SPE) cartridge or StageTip. Elute the peptides and dry them completely using a vacuum centrifuge.

II. Stable Isotope Dimethyl Labeling

Critical Prerequisite: Resuspend the dried, desalted peptide pellets in an amine-free buffer (e.g., 100 mM TEAB or 50 mM sodium phosphate buffer, pH 7.5).

-

Reagent Preparation (Prepare Fresh):

-

Labeling Buffer: 100 mM TEAB, pH 8.5.

-

Light Labeling Solution: 4% (v/v) CH₂O in labeling buffer.

-

Intermediate Labeling Solution: 4% (v/v) CD₂O in labeling buffer.

-

Heavy Labeling Solution: 4% (v/v) ¹³CD₂O in labeling buffer.

-

Reducing Agent: 0.6 M NaBH₃CN (or NaBD₃CN for the heavy label) in labeling buffer.

-

-

Labeling Reaction:

-

For each peptide sample (e.g., control, treated 1, treated 2), add the corresponding labeling solution (light, intermediate, or heavy).

-

Add the reducing agent to each sample.

-

Vortex briefly and incubate at room temperature for 1 hour.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add an amine-containing solution to consume the excess formaldehyde. Ammonium hydroxide or a Tris-based buffer can be used. For example, add 16 µL of 1% (v/v) ammonium hydroxide.

-

Acidify the samples by adding formic acid to a final concentration of 0.5% to neutralize the buffer and prepare the samples for desalting.

-

III. Post-Labeling Sample Processing

-

Sample Pooling: Combine the light, intermediate, and heavy labeled peptide samples in a 1:1:1 ratio based on the initial protein amount.

-

Final Desalting: Desalt the pooled peptide mixture using a C18 SPE cartridge or StageTip to remove excess reagents and salts.

-

LC-MS/MS Analysis: Dry the final desalted peptide sample and resuspend in an appropriate buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Workflow for Stable Isotope Dimethyl Labeling

Caption: Overview of the experimental workflow for quantitative proteomics using dimethyl labeling.

Data Analysis and Interpretation

The data generated from a dimethyl labeling experiment can be processed using various software packages, such as MaxQuant, Proteome Discoverer, or Mascot Distiller.[1][6] These programs are capable of identifying the mass shifts corresponding to the different isotopic labels and calculating the relative abundance of peptides and proteins between the samples.

A key consideration during data analysis is the potential for a slight chromatographic shift between the isotopically labeled peptides.[1] Deuterium-labeled ("heavy") peptides may elute slightly earlier than their non-deuterated ("light") counterparts.[11] Modern data analysis software can account for this by using extracted ion chromatograms (XICs) for quantification rather than relying solely on the MS1 scan at a single point in time.[1]

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | - Presence of primary amines (e.g., Tris, ammonia) in the peptide sample buffer. - Inactive labeling or reducing reagents. - Incorrect pH of the reaction buffer. | - Ensure all buffers are amine-free. Perform a buffer exchange if necessary. - Prepare labeling and reducing solutions fresh before each use. - Verify the pH of the labeling buffer is optimal (around 8.5). |

| Side Reactions | - Over-alkylation of other amino acid residues. | - Strictly follow the recommended reagent concentrations and incubation times. While formaldehyde can react with other residues, these side reactions are generally minimal under controlled conditions.[12] |

| Poor Quantification Accuracy | - Inaccurate initial protein quantification. - Incomplete labeling. - Sample loss during processing. | - Use a reliable protein quantification method and ensure equal amounts of protein are taken for digestion. - Check for complete labeling by analyzing a small aliquot of a single labeled sample. - Handle samples carefully, especially during desalting and transfer steps. |

Conclusion

Stable isotope dimethyl labeling is a powerful, accessible, and reliable technique for quantitative proteomics. Its simple chemistry, low cost, and applicability to a wide range of sample types make it an excellent choice for researchers aiming to compare protein expression levels across different biological conditions. By following a well-defined protocol and understanding the underlying chemical principles, scientists can generate high-quality, quantitative data to advance their research in basic science and drug development.

References

-

Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843–6852. Available at: [Link]

-

Boersema, P. J., Raijmakers, R., Lemeer, S., Mohammed, S., & Heck, A. J. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494. Available at: [Link]

-

Ji, J., Chakraborty, A., & Geng, M. (2014). Comparing SILAC- and stable isotope dimethyl-labeling approaches for quantitative proteomics. Journal of Proteome Research, 13(9), 4143–4153. Available at: [Link]

-

Chemistry LibreTexts. (2023, January 22). Reductive Amination. Available at: [Link]

-

Tolonen, A. C., & Haas, W. (2014). Quantitative proteomics using reductive dimethylation for stable isotope labeling. Journal of Visualized Experiments, (83), e51416. Available at: [Link]

-

Children's Cancer Hospital Egypt 57357. (n.d.). Dimethyl Labeling Protocol. Available at: [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

-

Zhang, R., & Regnier, F. E. (2012). Chromatographic behaviour of peptides following dimethylation with H2/D2-formaldehyde: implications for comparative proteomics. Journal of Chromatography A, 1269, 211–219. Available at: [Link]

Sources

- 1. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]

- 3. ckisotopes.com [ckisotopes.com]

- 4. SILAC/Dimethyl Quantitative Proteomics Service | MtoZ Biolabs [mtoz-biolabs.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. isotope.com [isotope.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Reductive amination - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. old.57357.org [old.57357.org]

- 11. Chromatographic behaviour of peptides following dimethylation with H2/D2-formaldehyde: implications for comparative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of Differentially Expressed Proteins and Modifications Induced by Formaldehyde Using LC-MS/MS [mdpi.com]

Troubleshooting & Optimization

Minimizing isotopic scrambling in dimethyl sulfide labeling reactions

Technical Support Center: Minimizing Isotopic Scrambling in Dimethyl Sulfide (

Core Directive: The Technical Challenge

The Problem:

In the synthesis of deuterated pharmaceuticals ("heavy drugs"), Dimethyl Sulfide-d6 (

The Failure Mode (Scrambling):

The primary technical failure is isotopic scrambling (H/D exchange), where the intended

-

Mechanism: The

-protons (or deuterons) of sulfonium salts are significantly acidic ( -

The Exchange: Upon reprotonation, the ylide preferentially abstracts a proton (

) from the environment due to the kinetic isotope effect (KIE) and the vast excess of solvent protons, leading to irreversible isotopic dilution.

Troubleshooting Guide (Q&A)

Category A: Reaction Conditions & Solvent Systems

Q: My mass spec shows a "M-1" peak cluster indicating

-

Diagnosis: You likely used a base (e.g.,

, -

Fix: The deprotonation of the

group is reversible. If the solvent contains exchangeable protons (-

Protocol Adjustment: Switch to anhydrous aprotic solvents (Acetonitrile, DCM) or, if a protic solvent is required for solubility, you must use the deuterated equivalent (e.g.,

) to ensure that any exchange returns a deuteron to the molecule.

-

Q: Can I use elevated temperatures to speed up the methylation? A: Avoid if possible.

-

Reasoning: Higher temperatures increase the rate of deprotonation (ylide formation) relative to the desired nucleophilic substitution (

). -

Recommendation: Perform the sulfonium salt formation at 0°C to Room Temperature . If the methylation step requires heat (e.g.,

), ensure the system is strictly base-free or uses a non-nucleophilic base with a

Category B: Reagent Selection

Q: I am generating the sulfonium salt in situ. Does the counter-ion matter for scrambling? A: Yes.

-

Insight: Halide anions (

, -

Strategy: Isolate the

-sulfonium salt (e.g.,

Q: Is it safe to use Sodium Hydride (NaH) to deprotonate my substrate before adding

-

Risk: Excess NaH can deprotonate the

-DMS derived sulfonium salt, forming the ylide instantly. -

Protocol: Ensure stoichiometric control . Deprotonate the substrate completely, then remove/quench excess base, and finally add the

-DMS or sulfonium reagent. Never mix

Optimized Experimental Protocol

Objective: Synthesis of a Deuterated Drug Precursor via

Reagents:

-

Substrate: Alkyl Halide or Nucleophile (Pre-activated).

-

Methyl Source: Dimethyl Sulfide-

( -

Solvent: Anhydrous Acetonitrile (

) or DCM (

Workflow:

-

Sulfonium Salt Formation (The "Safe" Step):

-

Mix Substrate-Halide (

) and -

Stir at Room Temperature for 12–24 hours.

-

Critical: Do NOT add base at this stage.

-

Precipitate the salt with cold diethyl ether. Filtration yields the pure

salt.

-

-

Methyl Transfer (The "Risky" Step):

-

Dissolve the isolated sulfonium salt in Anhydrous DMF or DMSO .

-

Add the Nucleophile (e.g., Phenol, Amine).

-

Base Selection: Use a hindered, non-nucleophilic base like DIPEA or

. -

Temperature Control: Heat to

only if necessary. Monitor reaction progress by LC-MS every 30 mins. -

Quench: Cool to

and quench with dilute

-

Visualizing the Scrambling Mechanism

The following diagram illustrates the "Ylide Loop" – the primary cause of isotopic loss.

Caption: The "Ylide Loop" mechanism showing how reversible deprotonation leads to irreversible H/D exchange (scrambling) if proton sources are present.

Data Summary: Solvent Compatibility

| Solvent System | Scrambling Risk | Recommendation | Notes |

| Methanol (MeOH) | HIGH | AVOID | Rapid exchange via solvent protons. Use only if |

| Water ( | CRITICAL | PROHIBITED | Immediate scrambling at |

| Acetonitrile (ACN) | LOW | PREFERRED | Best for sulfonium salt formation. Must be anhydrous. |

| DCM | LOW | GOOD | Good for solubility, but verify acidity of DCM (stabilizers). |

| DMF / DMSO | MEDIUM | CAUTION | Hygroscopic; wet DMF is a common cause of failure. Use fresh/dry. |

References

-

Yamada, Y., et al. (2024).[1] "Deuterated Alkyl Sulfonium Salt Reagents; Importance of H/D Exchange Methods in Drug Discovery." ChemMedChem.

-

Hao, W., et al. (2020). "Avoiding H/D Scrambling with Minimal Ion Transmission Loss for HDX-MS." Analytical Chemistry.

-

Master Organic Chemistry. (2014). "Sulfides and Epoxides: Reaction Mechanisms."

-

Reusch, W. (2013). "Nucleophilicity of Sulfur Compounds." Virtual Textbook of Organic Chemistry.

-

LibreTexts. (2024).[1] "Thiols and Sulfides: Reactivity and Synthesis."

Sources

Resolving retention time shifts in LC-MS with 13C vs deuterium labeling

Welcome to the technical support resource for scientists and researchers utilizing stable isotope labeling in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding retention time shifts observed when using 13C and deuterium-labeled internal standards. As Senior Application Scientists, we have designed this center to provide not just solutions, but a deeper understanding of the underlying principles to empower your method development and data analysis.

Frequently Asked Questions (FAQs)

Q1: I'm observing a retention time shift between my analyte and its deuterated internal standard. Why is this happening?

A: This is a well-documented phenomenon known as the "Chromatographic Deuterium Isotope Effect" (CDE).[1] The root cause lies in the subtle but significant physicochemical differences between a standard carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond.

-

Bond Strength and Length: The C-D bond is slightly shorter and stronger than the C-H bond.

-

Molecular Volume & Polarity: This stronger bond results in a smaller van der Waals radius for the deuterated molecule and a slight reduction in its polarizability.[1]

In reversed-phase liquid chromatography (RPLC), which separates compounds based on hydrophobicity, these differences manifest as a change in retention. Because the deuterated compound is slightly less hydrophobic, its interaction with the nonpolar stationary phase is weaker, causing it to elute earlier than the unlabeled analyte.[1][2] This effect is a genuine chromatographic separation, not an instrument malfunction.

Q2: Should I expect the same retention time shift if I use a 13C-labeled internal standard?

A: No, you should expect significantly better co-elution. Unlike deuterium, the substitution of 12C with 13C does not appreciably alter the bond lengths, bond strengths, or the molecular volume of the compound. Therefore, 13C-labeled internal standards are chemically and physically much more similar to their unlabeled counterparts, resulting in virtually identical retention times under most LC conditions.[3][4][5] This makes 13C labeling the preferred choice when perfect co-elution is critical for mitigating matrix effects that can vary across the peak width.[5]

Q3: Is the retention time shift for deuterated compounds always earlier in reversed-phase LC?

A: While earlier elution is the general rule in reversed-phase LC, the direction and magnitude of the shift can be influenced by several factors, including the specific chromatography mode.[1]

-

Reversed-Phase (RPLC): Deuterated compounds typically elute earlier.[2]

-

Normal-Phase (NPLC): In NPLC, where separation is based on polarity, the opposite effect can be observed. The slightly different electronic properties of the C-D bond can alter interactions with the polar stationary phase, sometimes leading to later elution compared to the unlabeled compound.

-

Hydrophilic Interaction Chromatography (HILIC): The behavior in HILIC can be complex and less predictable, as it involves a mixture of partitioning, adsorption, and ionic interactions.

The number of deuterium labels and their position within the molecule also play a crucial role. A higher number of deuterium atoms generally leads to a more pronounced retention time shift.[6][7]

Isotope Labeling: A Comparative Overview

| Feature | Deuterium (2H) Labeling | Carbon-13 (13C) Labeling |

| Chromatographic Behavior | Often exhibits a retention time shift (elutes earlier in RPLC).[2][3] | Co-elutes almost perfectly with the unlabeled analyte.[4][5] |

| Underlying Cause of Shift | Shorter, stronger C-D bond alters molecular volume and hydrophobicity ("Chromatographic Deuterium Isotope Effect").[1] | Minimal impact on bond length, strength, or molecular properties.[5] |

| Risk of Inaccurate Quantitation | Higher risk if significant matrix effects are present, as the analyte and IS experience different ionization conditions due to the RT shift.[5] | Lower risk, as co-elution ensures analyte and IS are subjected to the same matrix effects at the same time. |

| Label Stability | Generally stable, but can be prone to back-exchange if placed on labile sites (e.g., -OH, -NH, acidic C-H positions).[8] | Highly stable; the carbon backbone is not susceptible to exchange. |

| Cost & Availability | Reagents are often less expensive.[2] | Synthesis can be more complex and costly. |

| Recommendation | Use with caution, especially in complex matrices. Method development should aim to minimize the RT shift. | The gold standard for quantitative LC-MS to ensure highest accuracy and precision.[9] |

Troubleshooting & Resolution Workflows

Q4: My deuterated standard's retention time is unstable and varies between injections. What should I check first?

A: Before attributing the variability to the isotope effect, it is critical to confirm the stability of your LC system. An inconsistent shift points toward a system issue, not the CDE, which should be highly reproducible.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

Controlling volatility loss of Dimethyl-13C2 sulfide in standard solutions

Topic: Controlling Volatility Loss of Dimethyl-13C2 Sulfide (DMS-13C2)

Executive Summary: The 37°C Danger Zone

You are likely reading this guide because your internal standard (IS) area counts are drifting, or your calibration curves for Dimethyl Sulfide (DMS) are failing linearity requirements.

The root cause is almost certainly physical, not chemical. Dimethyl Sulfide boils at 37.3°C (99°F). This is barely above standard laboratory ambient temperature. If you handle DMS-13C2 like a standard semi-volatile (e.g., pesticides, fatty acids), you will lose significant mass to volatilization before the vial is even crimped.

This guide treats DMS-13C2 not just as a chemical standard, but as a trapped gas . The protocols below are designed to maintain thermodynamic stability during the transition from stock bottle to autosampler.

Module 1: The Physics of Volatility

To control loss, you must understand the vapor pressure differential between your analyte and your solvent. If the solvent evaporates faster than the analyte, concentration increases. If the analyte evaporates faster (which is the case with DMS), concentration decreases.

Table 1: Thermodynamic Properties of DMS vs. Common Solvents

| Compound | Boiling Point (°C) | Vapor Pressure at 20°C (kPa) | Risk Profile |

| Dimethyl Sulfide (DMS) | 37.3 | 53.7 | EXTREME |

| Dichloromethane (DCM) | 39.6 | 47.4 | High |

| Methanol (MeOH) | 64.7 | 13.02 | Moderate (Recommended) |

| Hexane | 68.0 | 17.60 | Moderate |

| Water | 100.0 | 2.34 | Low (Poor solubility for DMS) |

Key Insight: DMS has a vapor pressure nearly 4x higher than Methanol at room temperature. In an open vessel, DMS molecules are actively ejecting themselves from the liquid phase.

Visualizing the Loss Mechanism

The following diagram illustrates the "Volatility Feedback Loop" that occurs when temperature is uncontrolled during handling.

Figure 1: The cycle of volatility loss. Note that "User Action" (opening the vial) triggers the critical failure point if the system is not thermodynamically suppressed (chilled).

Module 2: Preparation & Handling Protocols

Core Rule: Never handle DMS-13C2 stock or working solutions at room temperature.

Protocol A: The "Cold-Trap" Aliquoting Method

Use this method when creating working standards from a concentrated stock.

Prerequisites:

-

Gastight syringes (Hamilton type), chilled.

-

Solvent (Methanol) stored at 4°C.

-

2mL crimp-top vials (pre-labeled).

-

Aluminum cooling block or crushed ice bath.

Step-by-Step:

-

Thermal Suppression: Place the DMS-13C2 stock bottle, the solvent bottle, and the empty receiving vials into the cooling block/ice bath for 15 minutes prior to opening. Target temperature: <4°C.

-

Solvent First: Add the chilled solvent (diluent) to the receiving vial first.

-

Sub-Surface Injection:

-

Draw the DMS-13C2 stock using a chilled gastight syringe.

-

Insert the needle into the receiving vial, submerging the tip below the surface of the chilled solvent.

-

Dispense slowly. Why? This traps the volatile DMS immediately within the solvent matrix, minimizing headspace exposure.

-

-

Immediate Seal: Crimp the vial immediately. Do not use screw caps (see FAQ).

-

Mixing: Vortex briefly (3-5 seconds) then immediately return to ice. Do not sonicate (sonication generates heat).

Protocol B: The "Sandwich" Injection Technique (GC-MS)

Use this if you are performing manual injections or experiencing carryover.

-

Draw 1 µL of clean solvent (plug).

-

Draw 0.5 µL of air (gap).

-

Draw 1 µL of DMS-13C2 sample.

-

Draw 0.5 µL of air (gap).

-

Draw 1 µL of clean solvent (plug).

Why? The solvent plugs prevent the volatile DMS from evaporating out of the needle tip before it enters the injector port.

Module 3: Troubleshooting & FAQs

Q1: My internal standard (DMS-13C2) area counts are decreasing over the course of a long sequence. Is the instrument drifting?

Diagnosis: Likely not the instrument. This is "Evaporative Fractionation" inside the autosampler vial. The Fix:

-

Septum Choice: Are you using standard PTFE/Silicone septa? If the needle pierces the septum for the first injection, the hole may not reseal perfectly. For DMS, even a microscopic leak allows mass transfer.

-

Action: Use pre-slit septa or magnetic caps with high-recovery septa.

-

Temperature: Ensure your autosampler tray is cooled to 4°C. If your autosampler is uncooled, you cannot run long sequences with DMS. You must run in small batches.

Q2: Can I store DMS-13C2 working standards in screw-cap vials at -20°C?

Answer: Absolutely not. Reasoning: Screw caps rely on torque to maintain the seal. At -20°C, the glass, plastic cap, and rubber septum contract at different rates (thermal expansion coefficients). This often loosens the seal, allowing the highly volatile DMS to sublime or leak into the freezer atmosphere. Protocol: Store only in flame-sealed ampoules (ideal) or high-quality crimp-top vials with aluminum seals.

Q3: Why use Methanol? Why not Hexane?

Answer: While DMS is soluble in both, Methanol is often preferred for stock solutions because:

-

Trapping Efficiency: Methanol is polar and can form hydrogen-bonding networks (though DMS itself does not H-bond strongly, the solvent matrix is stiffer).

-

Cryogenic Handling: Methanol remains liquid at -20°C and does not freeze until -97°C. Water freezes at 0°C. You can handle Methanol stocks directly from the freezer, whereas water-based standards require thawing (heat), which induces volatility loss.

Decision Tree: Solvent Selection

Figure 2: Solvent selection logic. Methanol is the gold standard for stock storage due to its thermal properties.

References

-

National Institute of Standards and Technology (NIST). Dimethyl Sulfide: Phase change data. NIST Chemistry WebBook, SRD 69. [Link]

-

U.S. Environmental Protection Agency (EPA). Method 5021A: Volatile Organic Compounds in Various Sample Matrices Using Equilibrium Headspace Analysis.[1] SW-846 Update V. [Link]

-

Restek Corporation. Handling Volatile Internal Standards for GC-MS. Technical Guide. [Link](Note: General guidance on volatile handling applied to specific DMS context).

Sources

Technical Support Center: Navigating Water Interference in GC-MS Analysis of Labeled Sulfides

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide is specifically designed for researchers, scientists, and drug development professionals who are utilizing stable isotope-labeled sulfides in their work and encountering challenges related to water interference. Water, a seemingly benign solvent, can be a significant source of frustration in GC-MS, leading to poor chromatography, diminished sensitivity, and even damage to your instrument.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify the root cause of water-related issues and implement effective solutions. The information presented here is grounded in established scientific principles and practical, field-proven experience.

The Challenge of Water in GC-MS Analysis of Sulfides

Water's high polarity and potential for hydrogen bonding make it a problematic solvent for many standard GC columns, particularly non-polar ones.[1] When present in samples, even at trace levels, water can lead to a host of analytical issues:

-

Poor Peak Shape: Water can cause significant tailing or broad peaks for your analytes of interest, making accurate integration and quantification difficult.[1][2]

-

Column Degradation: Repeated injections of water can damage the stationary phase of your GC column, especially polar phases like polyethylene glycol (PEG), leading to shifts in retention times and reduced column lifetime.[1][3]

-

MS Source Contamination and Signal Suppression: Water vapor in the mass spectrometer can lead to increased background noise, reduced sensitivity, and oxidation of the filament and other source components.[3][4]

-

Inlet Backflash: Due to its large expansion volume upon vaporization, water can cause the sample to "backflash" out of the inlet liner, leading to sample loss, poor reproducibility, and contamination of the injection port.[1][5]

The analysis of volatile and often reactive labeled sulfides adds another layer of complexity, as these compounds can be susceptible to degradation or loss during sample preparation steps aimed at water removal.

Troubleshooting Guide: A Q&A Approach

This section is structured as a series of questions you might ask when facing water-related problems in your GC-MS analysis of labeled sulfides. Each answer provides a detailed explanation of the potential causes and offers practical, step-by-step solutions.

Q1: My chromatogram shows a broad, tailing solvent front, and the peaks for my labeled sulfides are distorted. What's causing this?

A: A broad and tailing solvent front is a classic symptom of water interference, especially when using non-polar GC columns.[6] Water is highly polar and interacts poorly with the non-polar stationary phase, causing it to move slowly and unevenly through the column. This leads to the characteristic broad peak that can obscure early eluting compounds. The poor peak shape of your labeled sulfides is likely a direct result of this phenomenon.

Immediate Actions:

-

Confirm Water Presence: The first step is to confirm that water is indeed the culprit. You can do this by injecting a small amount of your solvent blank. If the broad peak is still present, the contamination may be in your solvent or gas lines. If the peak is absent, the water is likely coming from your sample.

-

Check Your Solvent: Ensure that you are using a high-purity, anhydrous solvent for your sample preparation. Solvents can absorb moisture from the atmosphere, so it's crucial to use freshly opened bottles or to properly store them with a drying agent.

-

Dry Your Sample Extract: If your sample preparation involves an aqueous extraction step, it is essential to thoroughly dry the organic extract before injection.

Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for poor peak shape.

Q2: I've tried drying my organic extract with a drying agent, but I'm still seeing signs of water. How can I improve my drying technique?

A: Simply adding a drying agent may not be sufficient if not performed correctly. The choice of drying agent and the procedure are critical for effective water removal.

Best Practices for Sample Drying:

-

Choosing the Right Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are the most common drying agents for organic solutions.[7] MgSO₄ is generally more efficient as it has a higher capacity for water and dries faster.[7][8] However, it is a fine powder and requires filtration after use.[7] Na₂SO₄ is a granular solid and is easier to separate from the sample.[7][8]

| Drying Agent | Capacity | Speed | Acidity |

| Sodium Sulfate (Na₂SO₄) | Moderate | Slow | Neutral |

| Magnesium Sulfate (MgSO₄) | High | Fast | Weakly Acidic |

| Calcium Sulfate (CaSO₄) | Low | Fast | Neutral |

-

Proper Drying Procedure:

-

After solvent extraction, transfer the organic layer to a clean, dry flask.

-

Add a small amount of the anhydrous drying agent (e.g., a spatula tip of MgSO₄ or a few grams of Na₂SO₄ for a 10-20 mL sample).

-

Gently swirl the flask. If the drying agent clumps together, it indicates the presence of water.

-

Continue adding small portions of the drying agent until some of it remains free-flowing and does not clump. This "snow globe" effect signifies that all the water has been absorbed.

-

Allow the sample to stand for a few minutes to ensure complete drying.

-

Separate the dried organic layer from the drying agent by decanting or filtering.

-

Protocol for Drying an Ethyl Acetate Extract:

-

Transfer the ethyl acetate extract containing your labeled sulfides to a 50 mL Erlenmeyer flask.

-

Add approximately 1-2 grams of anhydrous sodium sulfate.[8]

-

Gently swirl the flask for 1-2 minutes. Observe if the sodium sulfate clumps at the bottom.

-

If clumping occurs, add another 1 gram of sodium sulfate and swirl again.

-

Repeat step 4 until some of the sodium sulfate crystals remain free-flowing.

-

Allow the flask to sit for 5-10 minutes.

-

Carefully decant the dried ethyl acetate into a clean vial for GC-MS analysis.

Q3: My labeled sulfides are volatile. I'm concerned about losing them during sample preparation steps like nitrogen blowdown. Are there alternative methods to remove water?

A: This is a valid concern. For volatile compounds, minimizing sample manipulation is key. Here are some alternative techniques that can effectively remove water while preserving your volatile labeled sulfides:

-

Headspace Analysis: This technique involves analyzing the vapor phase above your sample, which is in equilibrium with the liquid or solid phase. Since water is less volatile than many sulfides, the headspace will be enriched with your analytes of interest, and the majority of the water will remain in the sample matrix.[9][10][11] This is an excellent method for complex and "dirty" matrices.

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample.[12][13] By exposing the SPME fiber to the headspace above your sample, you can selectively extract the volatile sulfides without introducing water into the GC-MS system. The choice of fiber coating is critical for efficient extraction of sulfur compounds; Carboxen/PDMS fibers are often recommended.[12][14]

Headspace GC-MS Workflow

Caption: Headspace GC-MS experimental workflow.

Q4: I'm still having issues with water, and my labeled sulfides are not very volatile. What other options do I have?

A: If your labeled sulfides are not amenable to headspace or SPME analysis, derivatization is a powerful technique to consider. Derivatization involves chemically modifying your analyte to make it more suitable for GC-MS analysis.

Benefits of Derivatization for Sulfide Analysis:

-

Increased Volatility: Derivatization can convert polar, non-volatile sulfides into less polar, more volatile derivatives that are easily analyzed by GC.

-

Improved Chromatographic Performance: The derivatives often exhibit better peak shapes and are less susceptible to interactions with active sites in the GC system.

-

Enhanced Sensitivity: Derivatizing agents can introduce moieties that improve ionization efficiency in the mass spectrometer, leading to better sensitivity.

-

Reduced Water Interference: The derivatization reaction itself can often be performed in a way that excludes or removes water.

Common Derivatizing Agents for Sulfides:

-

Pentafluorobenzyl Bromide (PFBBr): This reagent reacts with thiols to form stable, volatile derivatives that are highly sensitive to electron capture detection (ECD) and can also be analyzed by MS.[15][16]

-

Ethenesulfonyl Fluoride (ESF): ESF has been shown to be a highly reactive and selective derivatizing reagent for sulfides in aqueous matrices like whole blood.[15] It reacts with sulfide ions to form a stable di-ESF derivative that is amenable to GC-MS analysis.[15]

Derivatization Reaction Example

Caption: Derivatization of a sulfide with PFBBr.

Frequently Asked Questions (FAQs)

Q: Can I inject an aqueous sample directly into my GC-MS? A: While some modern, cross-linked GC columns can tolerate small injections of water, it is generally not recommended.[1] Direct injection of water can lead to the issues described above, including column damage and MS contamination.[1][2]

Q: How can I tell if my carrier gas is a source of water contamination? A: A rising baseline during a temperature-programmed run can indicate contamination in your carrier gas.[6][17] To confirm this, you can run a blank gradient without an injection. If the baseline still rises, it's likely a problem with your gas supply or gas lines. Using high-purity carrier gas and installing moisture and oxygen traps is essential for maintaining a clean system.[18]

Q: Will using a stable isotope-labeled internal standard help with water interference issues? A: A stable isotope-labeled internal standard (SIL-IS) is crucial for accurate quantification, as it can compensate for sample loss during preparation and variations in injection volume.[19][20] While a SIL-IS will not eliminate the chromatographic problems caused by water, it will co-elute with your analyte of interest and be similarly affected, thus improving the accuracy of your quantitative results.

Q: Are there specific GC columns that are more tolerant to water? A: Yes, modern GC columns with cross-linked stationary phases, such as those with bonded polyethylene glycol (wax) or certain non-polar phases, show improved resistance to water damage compared to older, non-bonded phases.[1] However, even with these columns, it is still best practice to minimize the amount of water injected.

References

-

Restek Corporation. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Gas chromatography of samples containing water. Retrieved from [Link]

-

Shiraki, R., Mori, T., Katayama, Y., et al. (2025). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]

-

Phenomenex. (2025). Water Injections in GC: Safety Guide. Retrieved from [Link]

-

Chromatography Forum. (2012). Removing water from gas samples. Retrieved from [Link]

-

Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

-

ResearchGate. (2014). How do you remove residual water from GC samples?. Retrieved from [Link]

-

ResearchGate. (2025). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Retrieved from [Link]

-

Varlet, V., et al. (2015). Hydrogen sulfide measurement by headspace-gas chromatography-mass spectrometry (HS-GC-MS): application to gaseous samples and gas dissolved in muscle. Journal of analytical toxicology, 39(1), 48-54. Retrieved from [Link]

-

Shimadzu Corporation. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 3.2: Drying Agents. Retrieved from [Link]

-

Li, X., et al. (2013). Headspace solid-phase microextraction for the determination of volatile sulfur compounds in odorous hyper-eutrophic freshwater. Talanta, 103, 184-190. Retrieved from [Link]

-

Steudler, P. A., & Kijowski, W. (1984). Interferences in determination of hydrogen sulfide in air by gas chromatography with flame photometric detection. Analytical Chemistry, 56(8), 1432-1436. Retrieved from [Link]

-

Callejón, R. M., et al. (2021). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Foods, 10(6), 1369. Retrieved from [Link]

-

Angert, A., et al. (2021). A GC-IRMS method for measuring sulfur isotope ratios of carbonyl sulfide from small air samples. PloS one, 16(9), e0255422. Retrieved from [Link]

-

PubMed. (2014). Hydrogen sulfide measurement by headspace-gas chromatography-mass spectrometry (HS-GC-MS): application to gaseous samples and gas dissolved in muscle. Retrieved from [Link]

-

IWA Publishing. (2018). Determination of four volatile organic sulfur compounds by automated headspace technique coupled with gas chromatography–mass spectrometry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). GC-MS analysis of bioactive compounds from the whole plant ethanolic extract of Evolvulus alsinoides (L.) L. Retrieved from [Link]

-

Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Retrieved from [Link]

-

LCGC. (2018). Injecting Water onto a GC Column: Solving the Mystery of Poor Chromatography. Retrieved from [Link]

-

LCGC. (2017). The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. Retrieved from [Link]

-

Analytical Chemistry. (2001). Limitations to the Use of Solid-Phase Microextraction for Quantitation of Mixtures of Volatile Organic Sulfur Compounds. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Effect of drying on the bioactive compounds in the apical shoot of Sterculea tragacantha using gas chromatography-mass spectroscopic method. Retrieved from [Link]

-

ResearchGate. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS. Retrieved from [Link]

-

ResearchGate. (2025). Determination of Sulfide in Water by Purge and Trap GC-MS Coupled with Stable Isotope Internal Standard. Retrieved from [Link]

-

Agilent Technologies. (2019). Water Injections in GC: An Expanding Problem. Retrieved from [Link]

-

Incognito, D. (2019). 10: How Do I Troubleshoot a Problem on My GC-MS?. In GC-MS in Practice. Retrieved from [Link]

-

Chromatography Forum. (2011). Water in GCMS. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Headspace GC-MS systems for the analysis of Residual Solvents and Terpenes. Retrieved from [Link]

-

MDPI. (n.d.). Drying Enhances Signal Intensities for Global GC–MS Metabolomics. Retrieved from [Link]

-

ALS Global. (n.d.). Maximizing Data Quality for Analysis of Sulfide and H2S in Water. Retrieved from [Link]

-

Analusis. (n.d.). Headspace GC-SCD monitoring of low volatile sulfur compounds during fermentation and in wine*. Retrieved from [Link]

-

MDPI. (n.d.). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Retrieved from [Link]

-

ACS Omega. (2026). Tracking Microplastics and Their Associated Chemical Additives in Plant Tissues: A Pyrolysis GC-MS Approach to Identification, Quantification, and Translocation Mechanism. Retrieved from [Link]

-

Drawell. (n.d.). Innovations Transforming Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2015). How do I desalt small samples of seawater for LC-MS and GC-MS?. Retrieved from [Link]

Sources

- 1. Water Injections in GC: Safety Guide | Phenomenex [phenomenex.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Water in GCMS - Chromatography Forum [chromforum.org]

- 5. agilent.com [agilent.com]

- 6. academic.oup.com [academic.oup.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Hydrogen sulfide measurement by headspace-gas chromatography-mass spectrometry (HS-GC-MS): application to gaseous samples and gas dissolved in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iwaponline.com [iwaponline.com]

- 12. researchgate.net [researchgate.net]

- 13. Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. en.jaas.ac.cn [en.jaas.ac.cn]

- 15. GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. agilent.com [agilent.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. researchgate.net [researchgate.net]

Improving signal-to-noise ratio for trace Dimethyl-13C2 sulfide detection

Welcome to the technical support center for the trace detection of Dimethyl-13C2 sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs). Our goal is to empower you with the expertise to enhance your signal-to-noise ratio and achieve reliable, high-sensitivity measurements.

Introduction

The accurate detection of trace levels of isotopically labeled compounds like this compound ((¹³CH₃)₂S) is critical in various fields, including metabolic studies and environmental analysis. Due to its volatile nature and the low concentrations often encountered, achieving a high signal-to-noise (S/N) ratio can be challenging. This guide provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound, primarily using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the analysis of trace this compound.

Q1: What is the most suitable analytical technique for trace this compound detection?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for this purpose. The chromatographic separation provided by GC, coupled with the high selectivity and sensitivity of a mass spectrometer, allows for the reliable identification and quantification of this compound, even in complex matrices. For enhanced sensitivity, operating the MS in Selected Ion Monitoring (SIM) mode is highly recommended.

Q2: Why is my signal-to-noise ratio for this compound consistently low?

A2: A low S/N ratio can stem from several factors. Common culprits include inefficient sample introduction, suboptimal GC separation leading to broad peaks, high background noise in the MS, or non-ideal instrument parameters. This guide will walk you through a systematic approach to pinpoint and address the root cause.

Q3: What are the key mass-to-charge ratio (m/z) ions to monitor for this compound in SIM mode?

A3: For this compound ((¹³CH₃)₂S), the molecular weight is 64.16 g/mol . The primary ions to monitor in electron ionization (EI) mode would be the molecular ion and its significant fragments. For (¹³CH₃)₂S, the molecular ion would be at m/z 64. You should also consider monitoring other potential fragments to confirm the identity of the compound.

Q4: How important is sample preparation for improving the S/N ratio?

A4: Sample preparation is critical. Techniques like headspace analysis or Solid-Phase Microextraction (SPME) are essential for pre-concentrating the volatile this compound from the sample matrix and minimizing the introduction of non-volatile interferences into the GC-MS system. An optimized sample preparation protocol can significantly boost your signal.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter. Each guide follows a logical progression from symptom to solution.

Guide 1: Low or No Signal for this compound

A weak or absent signal is a common frustration in trace analysis. This guide will help you systematically diagnose the problem.

Symptom: The peak corresponding to this compound is very small, buried in the noise, or completely absent in your chromatogram.

Visualizing the Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or no signal of this compound.

Step-by-Step Troubleshooting Protocol:

-

Verify Sample Preparation and Introduction:

-

Causality: Inefficient extraction or transfer of the volatile analyte to the GC system is a primary cause of low signal.

-

Action:

-

Headspace/SPME: Ensure that your headspace vial is properly sealed and heated to an optimal temperature to drive the this compound into the gas phase. For SPME, confirm that the fiber type is appropriate for volatile sulfur compounds and that the extraction time is sufficient.

-

Standard Verification: Prepare a fresh, higher concentration standard of this compound and inject it directly (if possible with your setup) or via your standard sample preparation method. A strong signal from this standard will point towards an issue with your sample concentration rather than the instrument.

-

-

-

Inspect the GC System for Integrity and Performance:

-

Causality: Leaks in the GC system or suboptimal inlet conditions can lead to sample loss and poor peak shape, diminishing the signal.

-

Action:

-

Leak Check: Perform a thorough leak check of your GC system, paying close attention to the injection port septum, column fittings, and connections to the mass spectrometer.

-

Inlet Parameters: Optimize the injector temperature to ensure rapid and complete volatilization of this compound without causing thermal degradation. If using a split/splitless inlet, operate in splitless mode for trace analysis to maximize the amount of analyte transferred to the column.

-

-

-

Optimize Mass Spectrometer Parameters:

-

Causality: Incorrect MS settings, particularly in SIM mode, will result in poor detection of the target analyte.

-

Action:

-

SIM Ion Selection: Double-check the m/z values you are monitoring in your SIM method. For this compound, the molecular ion (m/z 64) is a key target.

-

MS Tuning: Ensure your mass spectrometer is properly tuned. A recent and successful autotune is a good starting point, but manual tuning of the ion source parameters may be necessary to maximize the signal for your specific analyte.

-

Dwell Time: In SIM mode, the dwell time for each ion is a critical parameter. A longer dwell time can increase the signal for a specific ion but will reduce the number of data points across the chromatographic peak. Experiment with different dwell times to find the optimal balance between signal intensity and peak shape.

-

-

Guide 2: High Background Noise Obscuring the Signal

High background noise can significantly degrade the S/N ratio, making it difficult to detect trace levels of your analyte.

Symptom: The baseline of your chromatogram is high, noisy, or contains numerous interfering peaks, making it difficult to distinguish the this compound peak.

Visualizing the Sources of Background Noise:

Caption: Common sources of high background noise in GC-MS analysis.

Step-by-Step Troubleshooting Protocol:

-

Identify the Source of the Noise:

-

Causality: Background noise can originate from various sources, including the carrier gas, the GC column, the injection port, the sample itself, or a contaminated MS ion source.

-

Action:

-

Run a Blank: Inject a blank solvent (the same solvent used to prepare your standards and samples). If the background noise is still high, the source is likely within the GC-MS system. If the blank is clean, the contamination is coming from your samples or standards.

-

"No Injection" Run: Run a method without any injection. A high baseline in this case points towards issues with the carrier gas or significant column bleed.

-

-

-

Systematically Eliminate Noise Sources:

-

Causality: A methodical approach is necessary to isolate and address the specific source of contamination.

-

Action:

-

Carrier Gas: Ensure you are using high-purity carrier gas (e.g., Helium 99.999%) and that your gas purifiers (for moisture, oxygen, and hydrocarbons) are not exhausted.

-

Column Bleed: Condition your GC column according to the manufacturer's instructions. If the column is old or has been subjected to high temperatures, it may need to be replaced with a new, low-bleed column.

-

Septum Bleed: Use high-quality, low-bleed septa and replace them regularly. Overtightening the septum nut can also cause increased bleed.

-

Ion Source Cleaning: If the background is high across the entire mass range and other sources have been ruled out, the MS ion source may be contaminated and require cleaning.

-

-

Guide 3: Poor Peak Shape and Resolution

Poor chromatography can significantly impact the S/N ratio and the accuracy of your quantification.

Symptom: The this compound peak is broad, tailing, or fronting, or it is not well-resolved from other components in the sample.

Visualizing the Factors Affecting Peak Shape:

Caption: Factors influencing chromatographic peak shape.

Step-by-Step Troubleshooting Protocol:

-

Optimize the GC Oven Temperature Program:

-

Causality: The temperature program directly influences the migration of the analyte through the column and thus its peak shape.

-

Action:

-

Initial Temperature: Start with an initial oven temperature below the boiling point of Dimethyl sulfide (37.3 °C) to ensure good focusing of the analyte at the head of the column.

-

Ramp Rate: A slower temperature ramp can lead to sharper peaks, but will also increase the analysis time. Experiment with different ramp rates to find the best compromise between peak shape and run time.

-

-

-

Address Potential Active Sites:

-

Causality: Active sites in the injection port liner or the column can interact with the analyte, leading to peak tailing. Sulfur compounds are particularly prone to this.

-

Action:

-

Inert Components: Use a deactivated (silanized) injection port liner and a high-quality, inert GC column.

-

Column Conditioning: Properly condition the column to passivate any active sites.

-

-

-

Check for Column Overload:

-

Causality: Injecting too much analyte can saturate the stationary phase, resulting in a fronting peak shape.

-

Action:

-

Dilute the Sample: If you are analyzing a standard, try diluting it and re-injecting. If the peak shape improves, you were likely overloading the column.

-

-

-

Verify Column Installation:

-

Causality: An improperly installed column can lead to dead volume and poor peak shape.

-

Action:

-

Correct Positioning: Ensure the column is installed at the correct depth in both the injector and the detector (MS interface) according to the instrument manufacturer's guidelines.

-

-

Data Presentation and Experimental Protocols

For reliable and reproducible results, it is essential to follow well-defined experimental protocols and to present your data clearly.

Table 1: Recommended GC-MS Parameters for this compound Analysis

| Parameter | Recommended Setting | Rationale |

| GC Inlet | ||

| Inlet Type | Split/Splitless | Allows for trace analysis in splitless mode. |

| Inlet Temperature | 200 °C | Ensures rapid volatilization without degradation. |

| Injection Mode | Splitless | Maximizes analyte transfer to the column. |

| GC Column | ||

| Stationary Phase | 5% Phenyl Methylpolysiloxane | Good general-purpose column for volatile compounds. |

| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for good resolution. |

| GC Oven Program | ||

| Initial Temperature | 35 °C, hold for 2 min | Focuses the analyte at the head of the column. |

| Ramp Rate | 10 °C/min to 150 °C | Provides good separation and reasonable run time. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Dramatically increases sensitivity for the target analyte.[1] |

| Monitored Ions (m/z) | 64 (Quantifier), 49, 47 (Qualifiers) | Specific ions for this compound. |

| Dwell Time | 100 ms | Balances signal intensity and peak shape. |

Protocol 1: Headspace SPME Sample Preparation

This protocol outlines a general procedure for the extraction of volatile this compound from a liquid matrix.

Materials:

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 75 µm Carboxen/PDMS)

-

Heater/stirrer

-

Gas-tight syringe for standard addition

Procedure:

-

Place a known volume of your sample (e.g., 10 mL) into a 20 mL headspace vial.

-

If using an internal standard, spike the sample with a known amount of a suitable standard (e.g., deuterated Dimethyl sulfide).

-

Immediately seal the vial with the screw cap.

-

Place the vial in the heater/stirrer and equilibrate at a set temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) with constant agitation.

-